4-Bromo-1,1-dichlorobutane

Catalog No.
S15771210
CAS No.
144873-00-7
M.F
C4H7BrCl2
M. Wt
205.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1,1-dichlorobutane

CAS Number

144873-00-7

Product Name

4-Bromo-1,1-dichlorobutane

IUPAC Name

4-bromo-1,1-dichlorobutane

Molecular Formula

C4H7BrCl2

Molecular Weight

205.91 g/mol

InChI

InChI=1S/C4H7BrCl2/c5-3-1-2-4(6)7/h4H,1-3H2

InChI Key

TYSUVCDQZJIIOR-UHFFFAOYSA-N

Canonical SMILES

C(CC(Cl)Cl)CBr

4-Bromo-1,1-dichlorobutane is a halogenated organic compound with the molecular formula C4H7BrCl2. It features a butane backbone with two chlorine atoms and one bromine atom attached to the first carbon. This compound is classified as a dichlorobutane derivative and is notable for its potential applications in organic synthesis and chemical research.

The compound exhibits distinct physical properties, including a boiling point of approximately 180.9 °C and a density of about 1.6 g/cm³ at room temperature. Its structure can be represented by the IUPAC name 4-bromo-1,1-dichlorobutane, and it has various synonyms, including 4-bromo-1,2-dichlorobutane and 1-bromo-4-chlorobutane .

Typical of halogenated hydrocarbons. These reactions include:

  • Nucleophilic Substitution: The presence of halogen atoms makes this compound susceptible to nucleophilic attack, leading to substitution reactions where halogens are replaced by nucleophiles.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes by losing hydrogen halides.
  • Electrochemical Reduction: Research has shown that 4-bromo-1,1-dichlorobutane can be reduced electrochemically to generate various products such as cyclobutane, n-butane, and 1-butene.

Several methods have been developed for synthesizing 4-bromo-1,1-dichlorobutane:

  • Bromination of Dichlorobutane: This method involves treating 1,4-dichlorobutane with bromine in the presence of a catalyst to introduce bromine at the desired position.
  • Reaction with Sulfur Bromide: A more efficient synthesis method involves reacting freshly distilled 4-chloro-1-butanol with sulfur bromide (SBr6), yielding high molar yields .
  • Electrochemical Methods: Continuous-flow gas phase synthesis has been explored for transforming simpler butanes into more complex halogenated derivatives like 4-bromo-1,1-dichlorobutane.

4-Bromo-1,1-dichlorobutane finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Chemical Research: The compound is utilized in studies exploring the reactivity of halogenated compounds and their mechanisms.
  • Material Science: Due to its unique properties, it may be used in developing new materials or chemical processes.

The interaction studies involving 4-bromo-1,1-dichlorobutane primarily focus on its reactivity with nucleophiles and its behavior under electrochemical conditions. These studies help elucidate the compound's potential pathways for transformation into other useful chemicals.

Research indicates that electrochemical reduction can lead to diverse products from this compound, showcasing its versatility in synthetic applications.

Several compounds share structural similarities with 4-bromo-1,1-dichlorobutane. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
1-Bromo-3-chlorobutaneC4H8BrClContains one bromine and one chlorine at different positions; used in similar reactions.
3-Bromo-2-chloropropaneC3H6BrClSmaller carbon chain; used in organic synthesis as well.
2-Bromo-3-chloropropaneC3H6BrClSimilar halogenation pattern but different carbon skeleton; reactivity varies significantly.

Each of these compounds exhibits unique reactivity patterns due to their structural differences while sharing common characteristics associated with halogenated hydrocarbons.

XLogP3

3

Exact Mass

203.91082 g/mol

Monoisotopic Mass

203.91082 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-15-2024

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